5-Methoxy-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]
Overview
Description
5-Methoxy-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine] is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features an indole moiety fused with a piperidine ring, making it a significant molecule in the field of organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine] typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific steps and conditions may vary, but a common approach involves:
- Reacting phenylhydrazine hydrochloride with a suitable ketone in the presence of an acid catalyst such as methanesulfonic acid.
- Refluxing the mixture in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
5-Methoxy-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1′-[(1S)-1-(Hydroxymethyl)-7-methoxy-1,9-dihydro-1′H-spiro[β-carboline-4,4′-piperidine]-1′,2(3H)-diyl]diethanone
- (1S)-2-acetyl-N-(2,4-difluorophenyl)-1-(hydroxymethyl)-7-methoxy-1,2,3,9-tetrahydro-1′H-spiro[β-carboline-4,4′-piperidine]-1′-carboxamide
Uniqueness
5-Methoxy-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-methoxyspiro[1,2-dihydroindole-3,4'-piperidine] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-16-10-2-3-12-11(8-10)13(9-15-12)4-6-14-7-5-13/h2-3,8,14-15H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEZPHYAAPOMFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC23CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214023 | |
Record name | 1,2-Dihydro-5-methoxyspiro[3H-indole-3,4′-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-05-7 | |
Record name | 1,2-Dihydro-5-methoxyspiro[3H-indole-3,4′-piperidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944901-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-5-methoxyspiro[3H-indole-3,4′-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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